molecular formula C12H14ClN3O B1378563 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-25-9

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No. B1378563
CAS RN: 1426291-25-9
M. Wt: 251.71 g/mol
InChI Key: SUGBNZAVGDCDEI-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride (5-A-3-MP-1,2,4-O-HCl) is an important organic compound used in a variety of scientific research applications. 5-A-3-MP-1,2,4-O-HCl has been studied extensively in the field of organic chemistry and is used in a variety of laboratory experiments, including those related to drug synthesis, drug metabolism, and drug delivery. 5-A-3-MP-1,2,4-O-HCl is a versatile compound that can be used for a variety of scientific applications.

Scientific Research Applications

Antimicrobial Properties

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride and its derivatives have been extensively studied for their antimicrobial properties. Research indicates significant antibacterial and antifungal activities against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests potential applications in developing new antimicrobial agents (Desai & Dodiya, 2014) (Dodiya, Shihory, & Desai, 2012) (Giri, Kumar, & Nizamuddin, 1988).

Application in Synthesis of Complex Molecules

The compound and its related structures have been utilized in the synthesis of complex molecules. These compounds serve as key intermediates in creating molecules with potential pharmacological activities, including antimicrobial, antioxidant, antituberculosis, and anticancer agents (Verma, Saundane, & Meti, 2019).

Anticancer and Antituberculosis Potential

There is evidence to suggest that derivatives of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride show promise in anticancer and antituberculosis therapy. Specific compounds have exhibited notable cytotoxic activity against tumor cell lines and efficacy against Mycobacterium tuberculosis (Verma, Saundane, & Meti, 2019).

Molecular Structure and Drug Design

The molecular structure of oxadiazole derivatives, including those related to 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride, has been characterized for its potential application in drug design. The π–π interactions observed between oxadiazole rings and phenyl rings in these compounds are significant for understanding their properties as potential non-peptide angiotensin receptor antagonists (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Antioxidant Properties

Some derivatives of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride have demonstrated antioxidant properties, which could be leveraged in developing treatments for oxidative stress-related diseases (Verma, Saundane, & Meti, 2019).

Pharmacological and Computational Evaluation

Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives, including those related to the compound , have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This highlights the versatile nature of these compounds in drug development (Faheem, 2018).

properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-4-2-3-5-10(8)11-14-12(16-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGBNZAVGDCDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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